Cbz-3,4-Difluoro-L-phenylalanine: Chemical Properties, Synthesis, and Applications in Peptide Engineering
Cbz-3,4-Difluoro-L-phenylalanine: Chemical Properties, Synthesis, and Applications in Peptide Engineering
Executive Summary
In the landscape of modern medicinal chemistry and peptide engineering, the strategic incorporation of fluorinated amino acids has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic profiles[1]. Cbz-3,4-Difluoro-L-phenylalanine (N-benzyloxycarbonyl-3,4-difluoro-L-phenylalanine) represents a highly specialized building block that merges the metabolic robustness of a difluorinated aromatic ring with the synthetic versatility of the carboxybenzyl (Cbz) protecting group.
This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic advantages, and validated experimental protocols for the synthesis and utilization of Cbz-3,4-Difluoro-L-phenylalanine. Designed for researchers and drug development professionals, this whitepaper bridges theoretical causality with practical, self-validating laboratory workflows.
Physicochemical & Structural Properties
The addition of two fluorine atoms at the meta and para positions of the phenylalanine aromatic ring fundamentally alters the molecule's electron density and lipophilicity without introducing significant steric bulk[2]. The Cbz group further modifies the molecule by masking the primary amine, rendering it suitable for controlled peptide coupling.
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | N-Benzyloxycarbonyl-3,4-difluoro-L-phenylalanine |
| Base Amino Acid CAS | 31105-90-5 (3,4-Difluoro-L-phenylalanine)[3][4] |
| Molecular Formula | C17H15F2NO4[5] |
| Molecular Weight | 335.30 g/mol [5] |
| Appearance | White to off-white crystalline powder[3] |
| Solubility | Soluble in DMF, DMSO, Ethyl Acetate, Methanol; Insoluble in Water |
| Protecting Group | Carboxybenzyl (Cbz / Z) |
| SMILES | O=C(O)C(F)=C1)NC(OCC2=CC=CC=C2)=O[5] |
Mechanistic Insights: The Role of Fluorination
The decision to utilize a 3,4-difluorinated phenylalanine derivative rather than its unfluorinated counterpart is driven by three core principles of physical organic chemistry[6]:
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Metabolic Stability (CYP450 Resistance): The carbon-fluorine (C-F) bond is significantly stronger (approx. 105 kcal/mol) than the carbon-hydrogen (C-H) bond. By substituting hydrogen with fluorine at the 3 and 4 positions of the phenyl ring, medicinal chemists effectively block the primary sites of oxidative metabolism (aromatic hydroxylation) mediated by cytochrome P450 enzymes[6][7].
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Lipophilicity and Membrane Permeability: Fluorine is highly electronegative but poorly polarizable. The introduction of the 3,4-difluoro motif increases the overall lipophilicity (LogP) of the peptide sequence. This enhancement is critical for drugs targeting the central nervous system, as it facilitates passive diffusion across the blood-brain barrier (BBB)[2][8].
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Target Binding via Multipolar Interactions: Fluorine can act as a weak hydrogen bond acceptor and participate in orthogonal multipolar interactions with amide carbonyls in the target protein's binding pocket, often leading to a higher binding affinity compared to the wild-type peptide[7].
Caption: Logical mapping of 3,4-difluorination effects on pharmacokinetic and pharmacodynamic properties.
Experimental Protocols: Synthesis and Deprotection
The Cbz group is highly valued for its stability against mildly acidic and basic conditions, making it orthogonal to both Boc and Fmoc strategies in complex, multi-step peptide syntheses[9]. Below are the self-validating protocols for the protection and subsequent deprotection of the 3,4-difluoro-L-phenylalanine derivative.
Protocol A: Synthesis via Schotten-Baumann Reaction
This protocol describes the N-terminal protection of 3,4-Difluoro-L-phenylalanine using Benzyl chloroformate (Cbz-Cl)[10].
Causality & Principle: The reaction is conducted in a biphasic aqueous/organic system. The base (NaHCO₃) is strictly required to neutralize the HCl generated during the nucleophilic acyl substitution. If the pH drops below 8, the primary amine will protonate ( NH3+ ), rendering it non-nucleophilic and halting the reaction[10].
Step-by-Step Methodology:
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Preparation: Dissolve 10 mmol of 3,4-Difluoro-L-phenylalanine in 20 mL of 1M NaHCO₃ (aqueous) and 10 mL of 1,4-dioxane. Cool the mixture to 0°C in an ice bath.
-
Reagent Addition: Slowly add 12 mmol of Benzyl chloroformate (Cbz-Cl) dropwise over 30 minutes under vigorous stirring.
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Self-Validation Check: Monitor the pH using indicator paper. It must remain between 8.5 and 9.0. If it drops, add additional 1M NaHCO₃. The vigorous stirring is non-negotiable to ensure the lipophilic Cbz-Cl interacts with the aqueous amine.
-
-
Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Workup: Extract the unreacted Cbz-Cl and benzyl alcohol byproducts with diethyl ether (2 x 20 mL). Discard the organic layer.
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Precipitation: Acidify the aqueous layer carefully with 1M HCl to pH 2.0. The Cbz-3,4-Difluoro-L-phenylalanine will precipitate as a white solid.
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Isolation: Filter the precipitate, wash with cold distilled water, and dry under a vacuum to afford the pure product.
Protocol B: Deprotection via Catalytic Hydrogenolysis
Once the Cbz-protected amino acid is coupled into the desired peptide chain, the Cbz group must be removed to expose the amine for the next coupling cycle.
Causality & Principle: Catalytic hydrogenolysis utilizes Palladium on Carbon (Pd/C) to dissociate H2 gas. The palladium surface facilitates the reduction of the benzyl-oxygen bond. The reaction is entropically driven by the irreversible release of carbon dioxide ( CO2 ) and toluene[9].
Step-by-Step Methodology:
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Preparation: Dissolve 5 mmol of the Cbz-peptide intermediate in 30 mL of anhydrous methanol. Add 10% Pd/C (10% w/w relative to the substrate).
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Atmosphere Exchange (Critical Safety Step): Seal the flask and purge the system with inert Nitrogen ( N2 ) gas for 5 minutes. Causality: Pd/C is highly pyrophoric in the presence of methanol and oxygen; N2 purging prevents explosive combustion.
-
Hydrogenation: Introduce H2 gas via a balloon or Parr shaker (1 atm). Stir vigorously at room temperature.
-
Monitoring:
-
Self-Validation Check: The reaction progress can be monitored by the cessation of CO2 bubbling (if using a bubbler) and confirmed via TLC or LC-MS. Typical completion time is 2 to 4 hours.
-
-
Filtration: Purge the flask with N2 to remove residual H2 . Filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentration: Evaporate the methanol under reduced pressure to yield the free-amine peptide, ready for immediate downstream coupling.
Caption: Step-by-step workflow for Cbz protection, peptide coupling, and catalytic deprotection.
Applications in Drug Discovery
The integration of Cbz-3,4-Difluoro-L-phenylalanine into drug pipelines is highly targeted. Its primary applications include:
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Protease Inhibitor Development: The difluorophenyl moiety acts as a steric and electronic shield, preventing proteases (such as chymotrypsin or HIV protease) from recognizing and cleaving adjacent peptide bonds. The Cbz group itself is often retained in final drug formulations (e.g., Darunavir precursors) to occupy hydrophobic S-pockets within the enzyme.
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Neuropharmacology: Peptides are notoriously poor at crossing the BBB. By substituting standard phenylalanine with the 3,4-difluoro derivative, the localized increase in lipophilicity enhances central nervous system penetration without drastically altering the peptide's bioactive conformation[8].
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Protein-Protein Interaction (PPI) Inhibitors: The unique electrostatic potential of the fluorinated ring allows for the design of "fluorine-specific" hydrophobic interactions within shallow protein binding interfaces, a technique increasingly used in oncology therapeutics[7].
References
-
PubChem - 3,4-Difluoro-L-phenylalanine | CID 716295 URL: [Link]
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PubMed (ChemBioChem) - Fluorine in medicinal chemistry (Böhm et al., 2004) URL:[Link]
-
Taylor & Francis (Chem. Soc. Rev.) - The role of fluorine in medicinal chemistry URL: [Link]
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RSC Publishing - Fluorine-containing FDA-approved small-molecule drugs URL: [Link]
-
PMC - On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective URL:[Link]
-
MDPI - The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications URL: [Link]
-
Scribd (Handbook of Reagents) - Activating Agents and Protecting Groups URL:[Link]
Sources
- 1. Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications - RSC Advances (RSC Publishing) DOI:10.1039/D6RA01711H [pubs.rsc.org]
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- 5. Cbz-3,4-Difluoro-L-Phenylalanine|BLD Pharm [bldpharm.com]
- 6. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
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